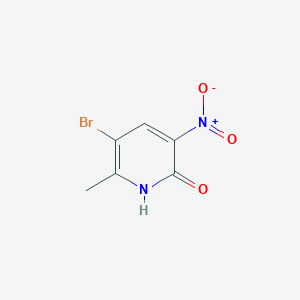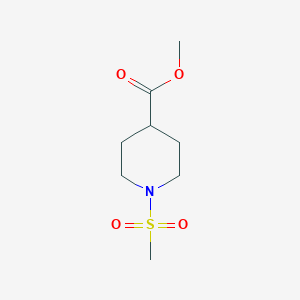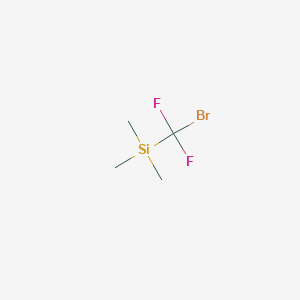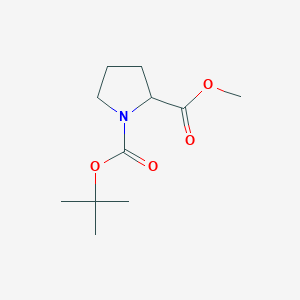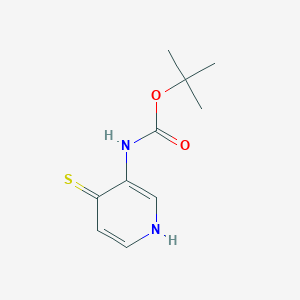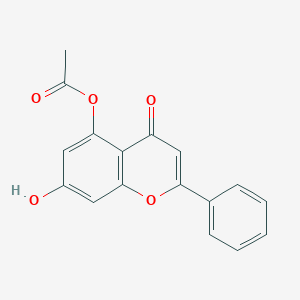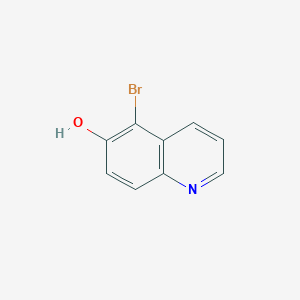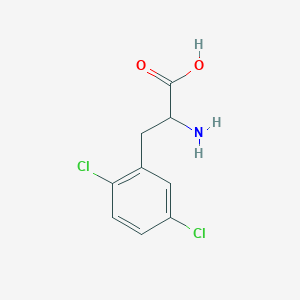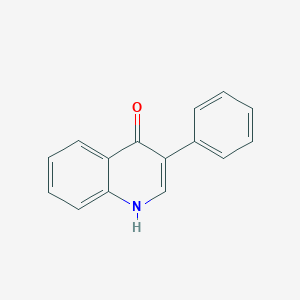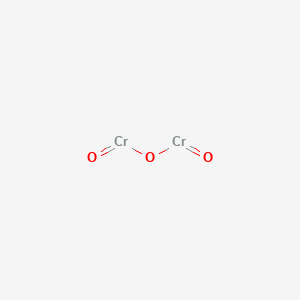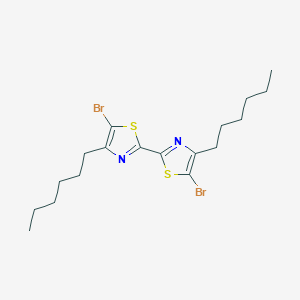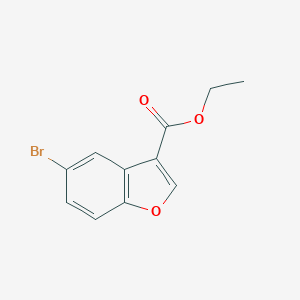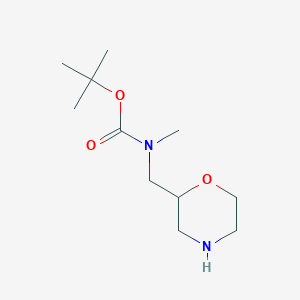
tert-Butyl methyl(morpholin-2-ylmethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl methyl(morpholin-2-ylmethyl)carbamate” is a chemical compound with the formula C₁₁H₂₂N₂O₃ . It is also known by other names such as “tert-Butyl morpholin-2-ylmethylcarbamate” and "tert-butyl 2-morpholinylmethylcarbamate" .
Molecular Structure Analysis
The molecular structure of “tert-Butyl methyl(morpholin-2-ylmethyl)carbamate” can be represented by the InChI code: 1S/C11H22N2O3/c1-11(2,3)16-10(14)13(4)8-9-7-12-5-6-15-9/h9,12H,5-8H2,1-4H3 .Physical And Chemical Properties Analysis
“tert-Butyl methyl(morpholin-2-ylmethyl)carbamate” has a molecular weight of 230.31 g/mol . It is recommended to be stored at room temperature .Scientific Research Applications
Safety-Catch Nitrogen Protecting Group
The compound is used in the development of novel safety-catch amine protection groups. For instance, the 9-(4-bromophenyl)-9-fluorenyl group, a relatively acid-stable protecting group, can be activated by palladium-catalyzed cross-coupling with morpholine, demonstrating the compound's utility in complex organic synthesis processes (Surprenant & Lubell, 2006).
Organic Synthesis Applications
The compound plays a role in the preparation and Diels-Alder reactions of various organic molecules, such as tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate. This highlights its application in facilitating key organic reactions and in the synthesis of complex organic structures (Padwa, Brodney, & Lynch, 2003).
Deprotection of tert-Butyl Carbamates
It is used in the deprotection of tert-butyl carbamates and esters, where aqueous phosphoric acid is employed as an effective and environmentally benign reagent. This application is important for the mild and selective removal of protective groups in the synthesis of various organic compounds (Li et al., 2006).
Synthesis of Morpholine Derivatives
tert-Butyl methyl(morpholin-2-ylmethyl)carbamate is instrumental in the synthesis of morpholine derivatives, particularly in processes involving electrophile-induced ring closure and nucleophilic displacement reactions (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
Catalysis in Alcohol Oxidation
It has also been implicated in the study of alcohol oxidation reactions where copper(II) complexes with different Schiff-base ligands, including morpholine derivatives, are used as catalysts. These studies demonstrate the compound's relevance in catalytic processes and organic transformations (Bhattacharjee et al., 2017).
Crystal Structure Analysis
Research involving crystal structure analysis of morpholine complexes, such as the p-tert-butylcalix[8]arene – N-methyl-morpholine complex, provides insights into the molecular interactions and structural properties of these compounds. This is crucial for understanding the behavior of tert-Butyl methyl(morpholin-2-ylmethyl)carbamate in various chemical contexts (Mecca et al., 2009).
Neuroprotective Effects in Alzheimer's Disease
The compound's derivatives, particularly those involving morpholine, have been studied for their neuroprotective properties and potential benefits in treating Alzheimer's disease. This highlights its significance in medicinal chemistry and pharmaceutical research (Hoffmann et al., 2019).
Corrosion Inhibition
Organic compounds based on tert-butyl methyl(morpholin-2-ylmethyl)carbamate have been evaluated as corrosion inhibitors, demonstrating its applicability in material science and industrial applications (Faydy et al., 2019).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-methyl-N-(morpholin-2-ylmethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13(4)8-9-7-12-5-6-15-9/h9,12H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUVCNHMCLDAOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CNCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl methyl(morpholin-2-ylmethyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

